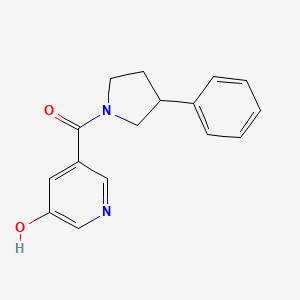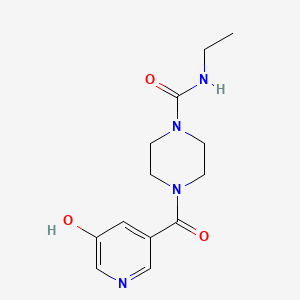
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid, also known as PSOP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSOP is a piperidine derivative that has been synthesized and studied for its various pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which play a key role in the pathogenesis of inflammatory diseases. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which contribute to oxidative stress and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has several advantages for use in laboratory experiments. It is stable under normal laboratory conditions, making it easy to handle and store. It is also relatively inexpensive and readily available. However, its solubility in water is limited, which may pose challenges in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has also been shown to have anticancer properties, and further research in this area may lead to the development of new cancer therapies. Additionally, the development of new synthetic methods for 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid may lead to the discovery of more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid involves the reaction of 3-pyridinesulfonyl chloride with piperidine-4-ol, followed by the addition of chloroacetic acid. The resulting compound is then purified through recrystallization to obtain 2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid in its pure form.
Applications De Recherche Scientifique
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis, multiple sclerosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c15-12(16)9-19-10-3-6-14(7-4-10)20(17,18)11-2-1-5-13-8-11/h1-2,5,8,10H,3-4,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWQHWJRYMRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC(=O)O)S(=O)(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Pyridin-3-ylsulfonylpiperidin-4-yl)oxyacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Amino-2-(diethylsulfamoylamino)ethyl]cyclopropane](/img/structure/B7577376.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![3-[(3-Fluoro-4-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B7577409.png)
![4-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577414.png)

![5-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7577433.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
